2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a hydroxycarbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol typically involves the reaction of 1-ethylpyrazole with appropriate reagents to introduce the hydroxycarbonimidoyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to other functional groups.
Substitution: The phenol group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenol derivatives.
Scientific Research Applications
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets. The hydroxycarbonimidoyl group can form hydrogen bonds with target molecules, influencing their activity. The pyrazole ring may also interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-ethylpyrazol-4-yl)methanol
- 1-ethylpyrazol-4-yl)methanamine
- 1-ethylpyrazol-4-yl)sulfonyl-2-methylpiperidine
Uniqueness
Compared to similar compounds, 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is unique due to the presence of the hydroxycarbonimidoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+ |
InChI Key |
NDDTVAFAYUKYFT-FYWRMAATSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)C)O |
Canonical SMILES |
CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.